An In-depth Technical Guide to 4-(4-bromothiophen-2-yl)thiazol-2-amine (CAS No. 81216-89-9)
An In-depth Technical Guide to 4-(4-bromothiophen-2-yl)thiazol-2-amine (CAS No. 81216-89-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-(4-bromothiophen-2-yl)thiazol-2-amine, a heterocyclic compound of significant interest in medicinal chemistry. The document details its chemical identity, synthesis via the Hantzsch thiazole reaction, and thorough characterization using various spectroscopic techniques. Furthermore, it explores the potential applications of this molecule in drug discovery, particularly focusing on its role as a scaffold for developing novel kinase inhibitors and other therapeutic agents. Experimental protocols and mechanistic insights are provided to equip researchers with the necessary information for its synthesis, characterization, and utilization in preclinical research.
Introduction: The Significance of the 2-Aminothiazole Scaffold
The 2-aminothiazole moiety is a privileged heterocyclic scaffold in drug discovery, forming the core structure of numerous biologically active compounds.[1][2] Its versatile chemical nature allows for diverse substitutions, enabling the fine-tuning of pharmacological properties. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The subject of this guide, 4-(4-bromothiophen-2-yl)thiazol-2-amine, combines the 2-aminothiazole core with a 4-bromothiophen substituent, a feature that can enhance biological activity and provide a handle for further chemical modifications. This guide will serve as a detailed resource for researchers working with or considering the use of this compound in their research endeavors.
Chemical Identity and Properties
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Chemical Name: 4-(4-bromothiophen-2-yl)thiazol-2-amine
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CAS Number: 81216-89-9[3]
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Molecular Formula: C₇H₅BrN₂S₂
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Molecular Weight: 277.16 g/mol
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Chemical Structure:
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Appearance | Off-white to yellow solid | Typical for this class of compounds |
| Solubility | Soluble in DMSO and DMF | [1] |
| Melting Point | Not explicitly reported for this compound, but analogous compounds have melting points in the range of 180-220 °C | [1] |
Synthesis and Mechanism: The Hantzsch Thiazole Synthesis
The primary and most efficient method for synthesizing 4-(4-bromothiophen-2-yl)thiazol-2-amine is the Hantzsch thiazole synthesis.[2][4] This classical condensation reaction involves the reaction of an α-haloketone with a thioamide. In this specific case, 2-bromo-1-(4-bromothiophen-2-yl)ethan-1-one serves as the α-haloketone precursor, which reacts with thiourea.
Reaction Mechanism
The Hantzsch synthesis proceeds through a well-established multi-step mechanism:
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Nucleophilic Attack: The sulfur atom of thiourea, being a potent nucleophile, attacks the electrophilic carbon of the α-haloketone, displacing the bromide ion.
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Intramolecular Cyclization: The amino group of the resulting intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon, forming a five-membered heterocyclic ring.
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Dehydration: The final step involves the elimination of a water molecule to yield the aromatic 2-aminothiazole ring.
Caption: Hantzsch synthesis of 4-(4-bromothiophen-2-yl)thiazol-2-amine.
Detailed Synthesis Protocol
This protocol is a generalized procedure based on the Hantzsch synthesis of analogous 2-aminothiazoles.[1]
Materials:
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2-bromo-1-(4-bromothiophen-2-yl)ethan-1-one
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Thiourea
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Ethanol (absolute)
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Reflux apparatus
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Stirring hotplate
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Beakers, flasks, and other standard laboratory glassware
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Filtration apparatus (Büchner funnel)
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Recrystallization solvents (e.g., ethanol/water mixture)
Procedure:
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of 2-bromo-1-(4-bromothiophen-2-yl)ethan-1-one in absolute ethanol.
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To this solution, add 1.2 equivalents of thiourea.
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Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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After the reaction is complete (typically 4-6 hours), allow the mixture to cool to room temperature.
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Pour the reaction mixture into a beaker containing cold water to precipitate the product.
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Collect the crude product by vacuum filtration and wash with cold water.
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Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford pure 4-(4-bromothiophen-2-yl)thiazol-2-amine.
Spectroscopic Characterization
Table 2: Expected Spectroscopic Data
| Technique | Expected Peaks/Signals |
| ¹H NMR (DMSO-d₆) | δ 7.0-8.0 (m, aromatic protons of thiophene and thiazole rings), δ ~7.0 (s, 2H, -NH₂) |
| ¹³C NMR (DMSO-d₆) | δ 160-170 (C=N of thiazole), δ 100-150 (aromatic carbons) |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretching of amine), ~1620 (C=N stretching), ~1550 (C=C stretching), ~700-600 (C-S stretching) |
| Mass Spec. (ESI-MS) | m/z [M+H]⁺ at ~277.9 |
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminothiazole scaffold is a cornerstone in the development of various therapeutic agents. 4-(4-bromothiophen-2-yl)thiazol-2-amine, with its specific substitution pattern, holds significant promise as a building block for novel drug candidates.
Kinase Inhibitors
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole core is a well-established hinge-binding motif in many kinase inhibitors. The nitrogen atoms of the thiazole ring can form key hydrogen bonds with the hinge region of the kinase active site, a critical interaction for potent inhibition. The 4-bromothiophen moiety of the title compound can be further functionalized, for example, through Suzuki or Stille coupling reactions, to introduce various substituents that can target specific pockets within the kinase domain, thereby enhancing potency and selectivity. Derivatives of similar 2-aminothiazoles have shown inhibitory activity against a range of kinases, including Aurora kinases and Rho-associated kinases (ROCK).[5][6]
Caption: Mechanism of kinase inhibition by 2-aminothiazole derivatives.
Anticancer and Anti-inflammatory Agents
Beyond kinase inhibition, derivatives of 2-aminothiazoles have demonstrated direct anticancer and anti-inflammatory properties. Studies on analogous compounds have shown cytotoxicity against various cancer cell lines, including breast cancer.[1] The anti-inflammatory effects are often attributed to the inhibition of key inflammatory mediators.
Experimental Workflows and Assays
Researchers utilizing 4-(4-bromothiophen-2-yl)thiazol-2-amine in their drug discovery pipeline would typically employ a series of established experimental workflows.
Kinase Inhibition Assays
To evaluate the potential of derivatives as kinase inhibitors, a variety of in vitro assays can be performed.
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Biochemical Assays: These assays, often performed in a high-throughput format, measure the direct inhibition of the kinase's enzymatic activity. Common methods include radiometric assays (measuring the incorporation of ³²P-ATP into a substrate) and fluorescence-based assays.
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Cell-based Assays: These assays assess the inhibitor's effect on kinase activity within a cellular context. This can involve measuring the phosphorylation of a downstream substrate of the target kinase using techniques like Western blotting or ELISA.
Anticancer Activity Screening
The cytotoxic effects of novel derivatives can be evaluated using a panel of cancer cell lines.
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MTT or SRB Assays: These colorimetric assays measure cell viability and proliferation. A dose-response curve is typically generated to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[1]
Caption: A typical drug discovery workflow utilizing the title compound.
Conclusion
4-(4-bromothiophen-2-yl)thiazol-2-amine is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug development. Its straightforward synthesis via the Hantzsch reaction, coupled with the proven biological activities of the 2-aminothiazole scaffold, makes it an attractive starting point for the design and synthesis of novel therapeutic agents. This technical guide provides a solid foundation of its chemical properties, synthesis, characterization, and potential applications, empowering researchers to effectively utilize this compound in their quest for new and improved medicines.
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